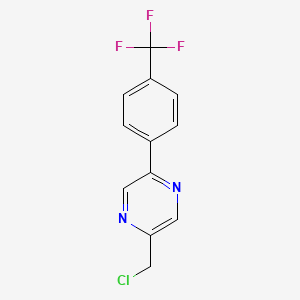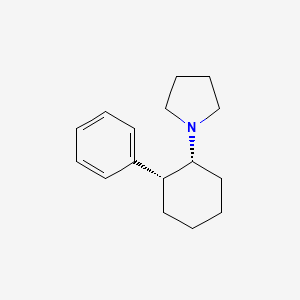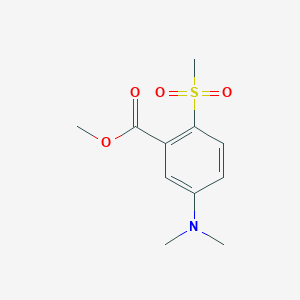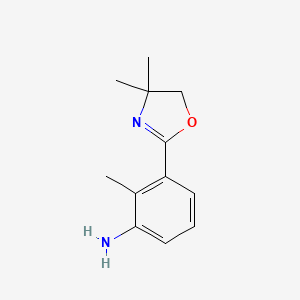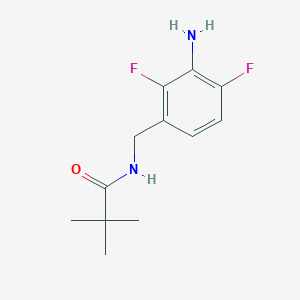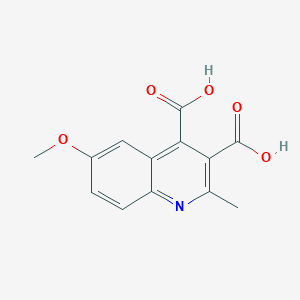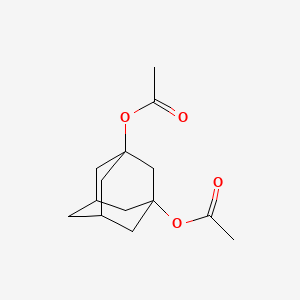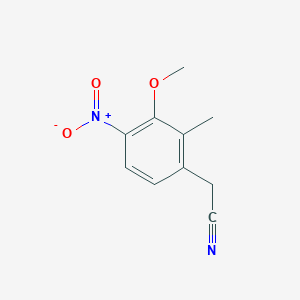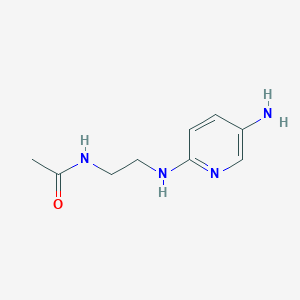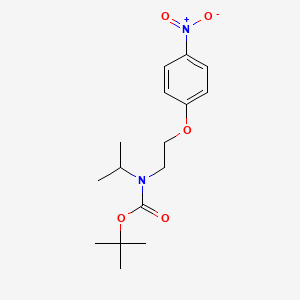
Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an isopropyl group, a nitrophenoxyethyl moiety, and a tert-butyl ester group. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate typically involves the reaction of isopropylamine with 2-(4-nitrophenoxy)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester.
Reduction: Isopropyl-[2-(4-nitrophenoxy)ethyl]carbamic acid.
Substitution: Various alkyl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of carbamates on enzyme activity, particularly cholinesterases. It serves as a model compound for understanding the interaction of carbamates with biological molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate involves the inhibition of cholinesterase enzymes. The carbamate group interacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and prolonged stimulation of cholinergic receptors .
Comparison with Similar Compounds
- Isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester
- Isopropyl-[2-(4-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester
- Isopropyl-[2-(4-chlorophenoxy)ethyl]carbamic acid tert-butyl ester
Comparison: Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes the compound versatile for use in synthetic chemistry and biological studies.
Properties
Molecular Formula |
C16H24N2O5 |
|---|---|
Molecular Weight |
324.37 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-nitrophenoxy)ethyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H24N2O5/c1-12(2)17(15(19)23-16(3,4)5)10-11-22-14-8-6-13(7-9-14)18(20)21/h6-9,12H,10-11H2,1-5H3 |
InChI Key |
GXIDWVJCIYBYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chlorobenzenesulphonamido)-ethyl]-nitrobenzene](/img/structure/B8385764.png)
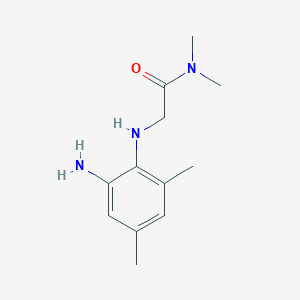
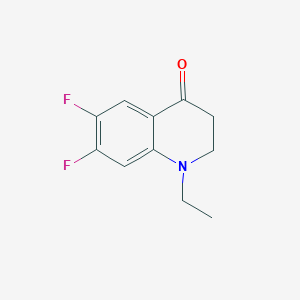
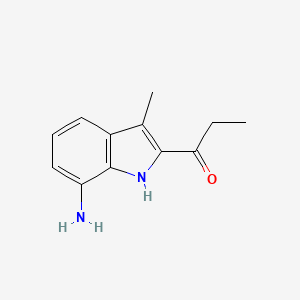
![1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8385796.png)
